molecular formula C23H26N2O5 B270885 2-(4-Ethoxyanilino)-2-oxoethyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

2-(4-Ethoxyanilino)-2-oxoethyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B270885
M. Wt: 410.5 g/mol
InChI Key: IPFHSWMXKONMHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethoxyanilino)-2-oxoethyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyanilino)-2-oxoethyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in bacterial and fungal cell wall synthesis, as well as by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Ethoxyanilino)-2-oxoethyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate can cause a decrease in bacterial and fungal growth. It has also been found to induce cell death in cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-Ethoxyanilino)-2-oxoethyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its broad spectrum of activity against bacteria, fungi, and cancer cells. However, one limitation is that the compound may exhibit cytotoxicity towards normal cells, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 2-(4-Ethoxyanilino)-2-oxoethyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One direction is to investigate its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to explore its potential as a lead compound for the development of new antibacterial and antifungal agents. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 2-(4-Ethoxyanilino)-2-oxoethyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 3,5-dimethylphenylacetic acid with ethyl chloroformate to form an intermediate compound. This intermediate compound is then reacted with 4-ethoxyaniline and pyrrolidine-2,3-dione to yield the final product.

Scientific Research Applications

2-(4-Ethoxyanilino)-2-oxoethyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been extensively studied for its potential applications in various fields. It has been found to exhibit antibacterial, antifungal, and antitumor activities. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.

properties

Product Name

2-(4-Ethoxyanilino)-2-oxoethyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

[2-(4-ethoxyanilino)-2-oxoethyl] 1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C23H26N2O5/c1-4-29-20-7-5-18(6-8-20)24-21(26)14-30-23(28)17-12-22(27)25(13-17)19-10-15(2)9-16(3)11-19/h5-11,17H,4,12-14H2,1-3H3,(H,24,26)

InChI Key

IPFHSWMXKONMHR-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC(=C3)C)C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC(=C3)C)C

Origin of Product

United States

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